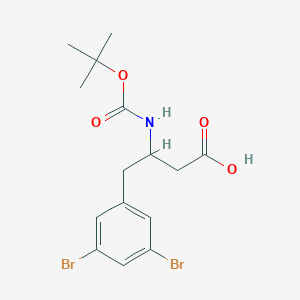

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid

Description

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid is a synthetic organic compound characterized by a butyric acid backbone substituted with a Boc (tert-butoxycarbonyl)-protected amino group and a 3,5-dibromophenyl aromatic ring. The Boc group serves as a protective moiety for the amine, enabling controlled deprotection during synthetic workflows, particularly in peptide chemistry and drug development. The 3,5-dibromophenyl substituent introduces steric bulk and halogen-mediated electronic effects, which may influence binding interactions in biological systems or alter physicochemical properties such as solubility and stability.

Properties

Molecular Formula |

C15H19Br2NO4 |

|---|---|

Molecular Weight |

437.12 g/mol |

IUPAC Name |

4-(3,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

ZPTPJBMMYCPNQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 3,5-Dibromophenylacetic acid derivatives or related aromatic precursors serve as the source of the dibromophenyl group.

- β-Amino acid precursors are used to introduce the amino and carboxylic acid functionalities.

- Boc anhydride (di-tert-butyl dicarbonate) is employed for amino group protection.

Stepwise Synthetic Route

Step 1: Halogenation of Aromatic Precursor

- The dibromophenyl group is introduced by bromination of a phenylacetic acid derivative using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane or chloroform.

- Reaction conditions are controlled to achieve selective dibromination at the 3 and 5 positions of the phenyl ring.

Step 2: Formation of β-Amino Acid Backbone

- The halogenated aromatic intermediate is converted into a β-amino acid derivative through methods such as reductive amination or Strecker synthesis.

- Alternatively, asymmetric hydrogenation of an α,β-unsaturated precursor or Wittig reaction followed by Hoffmann rearrangement can be employed to establish the chiral β-amino center.

Step 3: Boc Protection of the Amino Group

- The amino group is protected by reaction with Boc anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane.

- This step stabilizes the amino functionality and facilitates purification.

Step 4: Purification

- The crude product is purified by recrystallization from ethanol/water mixtures or by flash chromatography using silica gel with ethyl acetate/hexane solvent systems.

- Purity exceeding 95% is typically confirmed by reverse-phase high-performance liquid chromatography (HPLC).

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Aromatic bromination | Bromine or NBS, dichloromethane, 0–25°C | Control temperature to avoid overbromination |

| β-Amino acid formation | Reductive amination: aldehyde + amine + reducing agent (NaBH4) | Asymmetric hydrogenation or Hoffmann rearrangement may be alternatives |

| Boc protection | Boc anhydride, DMAP catalyst, dichloromethane, room temperature | Reaction time: 1–3 hours |

| Purification | Recrystallization (ethanol/water), flash chromatography (silica gel) | Achieves >95% purity |

Analytical Characterization

- Purity Assessment: Reverse-phase HPLC with C18 column, mobile phase acetonitrile/water with 0.1% trifluoroacetic acid, retention time confirming >95% purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the presence of Boc group, dibromophenyl substituent, and carboxylic acid functionality.

- Melting Point: Typically determined to assess compound purity and identity.

- Stability Testing: Stored at 0–6°C in airtight, light-protected containers to prevent Boc deprotection and debromination.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amino group.

Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity. The following applications highlight its significance:

- Drug Design : The compound can be utilized to develop novel drugs targeting specific diseases, particularly in oncology and neurology, where halogenated compounds often exhibit enhanced potency and selectivity.

- Prodrug Formation : Due to its ability to undergo hydrolysis, this compound can be converted into active pharmaceutical ingredients (APIs), making it suitable for prodrug applications.

Biochemical Research

In biochemical research, this compound has been employed in various studies aimed at understanding protein interactions and enzymatic mechanisms:

- Amino Acid Incorporation : The compound can be used to incorporate β-amino acids into peptides and proteins via genetic encoding techniques. This incorporation allows researchers to study the effects of structural modifications on protein function and stability .

- Mechanistic Studies : Interaction studies involving this compound help elucidate its mechanism of action in biological systems, providing insights into potential therapeutic effects and side effects .

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific functionalities. The bromine substituents can facilitate further chemical modifications that enhance the material's properties .

- Nanotechnology : The compound's ability to form stable complexes with nucleic acids positions it as a candidate for developing efficient siRNA carriers in gene therapy applications. Its structural features can improve cellular uptake and gene silencing efficacy .

Several studies have documented the applications of this compound in real-world scenarios:

- In one study, researchers utilized this compound to develop a new class of protease inhibitors that demonstrated enhanced stability and activity compared to traditional inhibitors .

- Another investigation focused on its role as a building block for synthesizing β-peptide oligomers, which showed promising results in forming stable helical structures that could be applied in drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The dibromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance the compound’s acidity and may stabilize intermediates in synthetic pathways .

- Chirality: The presence of a chiral center (e.g., in Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid) introduces stereochemical complexity, critical for interactions with biological targets .

Biological Activity

3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly significant in the development of pharmaceutical agents targeting various diseases, including neurological disorders and cancer.

The compound's molecular formula is , and it exhibits unique properties due to the presence of the dibromophenyl group. This structure enhances its lipophilicity and bioactivity, making it a valuable candidate for drug development.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.

- Modulation of Signaling Pathways : It may influence key signaling pathways associated with cell growth and apoptosis, particularly in cancerous tissues.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. A study reported that at concentrations above 50 µM, it effectively reduced cell viability by approximately 60% in breast cancer cells (MCF-7) .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to toxic agents .

- Anti-inflammatory Properties : Preliminary data suggest that this compound may possess anti-inflammatory effects by downregulating pro-inflammatory cytokines in activated macrophages .

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with dibromophenyl derivatives. This method allows for high yields and purity, making it suitable for further modifications to enhance biological activity.

Q & A

Q. What are the key synthetic methodologies for preparing 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid?

The synthesis typically involves:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .

- Coupling reactions : Linking the brominated aromatic moiety (e.g., 3,5-dibromophenyl derivatives) to the butyric acid backbone via amide or ester bonds, often using coupling agents like EDCl/HOBt .

- Purification : Column chromatography or recrystallization to isolate the product with >95% purity, verified by HPLC .

Q. How is the compound characterized to confirm structural integrity?

- Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., Boc group at δ 1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) and confirm stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (C₁₅H₁₈Br₂NO₄) and isotopic patterns for bromine .

- HPLC : Retention time consistency against a reference standard to ensure purity .

Q. What are the primary applications of this compound in drug discovery?

- Intermediate for protease inhibitors : Used in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, analogous to sitagliptin precursors .

- Peptide mimetics : The Boc group enables selective deprotection for introducing functional groups in peptide-based drug candidates .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for brominated aromatic intermediates?

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of halogenated aryl groups .

- Catalyst tuning : Using HATU instead of EDCl improves coupling efficiency for sterically hindered bromophenyl derivatives .

- Temperature control : Reactions performed at 0–4°C minimize side reactions (e.g., debromination) .

Q. What safety protocols are critical when handling halogenated intermediates?

- Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors .

- PPE : Nitrile gloves and lab coats to prevent skin contact, as brominated compounds may cause irritation .

- Waste disposal : Halogenated byproducts require segregated disposal to comply with environmental regulations .

Q. How should researchers resolve contradictions in NMR data for this compound?

- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in aromatic regions caused by bromine’s magnetic anisotropy .

- Isotopic labeling : ¹⁵N-labeled Boc groups can clarify ambiguous amide proton assignments .

- Spiking experiments : Adding a known pure sample to confirm retention times in HPLC or GC-MS .

Q. What alternative synthetic routes exist for introducing the 3,5-dibromophenyl group?

- Suzuki-Miyaura coupling : Using a boronic acid derivative of 3,5-dibromophenyl with a palladium catalyst .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. How does the Boc group’s stability impact reaction design?

- Acid sensitivity : Boc deprotection requires trifluoroacetic acid (TFA) but must avoid premature exposure during synthesis .

- Thermal stability : Reactions above 60°C risk Boc cleavage; low-temperature conditions (e.g., –20°C) are recommended for long-term storage .

Methodological Notes

- Synthetic reproducibility : Batch-to-batch variability in brominated intermediates can affect yields; always verify substituent positions via ¹H NMR before proceeding .

- Data validation : Cross-reference melting points (mp) and retention times with literature values to confirm compound identity (e.g., mp 99–102°C for bromophenylacetic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.